trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
Description
Chemical Structure: The compound features a cyclohexane ring with a trans-configuration of substituents: a dimethylaminomethyl group (-CH₂N(CH₃)₂) at position 4 and an amine (-NH₂) at position 1. It exists as a dihydrochloride salt, enhancing its water solubility and stability for pharmaceutical applications . Molecular Formula: C₈H₁₈Cl₂N₂ (free base: C₈H₁₇N₂; dihydrochloride adds two HCl molecules) . Molecular Weight: 242.63 g/mol . Applications: Likely serves as a pharmaceutical intermediate or reference standard due to its amine functionality and salt form, which are common in drug design .
Properties
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)7-8-3-5-9(10)6-4-8;;/h8-9H,3-7,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFHCEZSOGYGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schmidt Reaction Adaptation
A patent (CN102001950A) describes a Schmidt reaction pathway for synthesizing structurally analogous trans-cyclohexylamines. While developed for trans-4-methylcyclohexylamine, this method is adaptable to the target compound by substituting the starting material with trans-4-[(dimethylamino)methyl]cyclohexanecarboxylic acid (Figure 2).
Procedure :
- Acyl Azide Formation : React the carboxylic acid with sodium azide and sulfuric acid in chloroform.
- Rearrangement : Heat to 40–65°C to generate an isocyanate intermediate.
- Hydrolysis : Treat with water to yield the primary amine.
Key Advantages :
- Avoids hydrazoic acid, using safer sodium azide.
- Achieves 85–90% yield with 99.5% enantiomeric excess.
Industrial Scalability :
- Conducted in a single pot under ambient pressure.
- Utilizes low-cost solvents (chloroform, ethyl acetate) and mineral acids.
Reaction Conditions :
| Parameter | Optimal Range |
|---|---|
| Carboxylic Acid : NaN₃ | 1 : 1.2 (molar) |
| Temperature | 40–50°C |
| Reaction Time | 12–16 hours |
Comparative Analysis of Methods
Efficiency and Yield
| Method | Yield (Free Base) | Purity (GC) | Scalability |
|---|---|---|---|
| Mannich Reaction | 70–75% | 98.5% | Moderate |
| Schmidt Reaction | 85–90% | 99.7% | High |
The Schmidt reaction’s superior yield stems from its single-pot design and minimized side reactions. However, it requires specialized starting materials, increasing upfront costs.
Salt Formation and Purification
Dihydrochloride Salt Synthesis :
- Dissolve the free base in anhydrous ethanol.
- Slowly add concentrated hydrochloric acid (2 equivalents) at 0–5°C.
- Precipitate the salt via cooling crystallization.
Purification :
- Recrystallization : Use methanol/ethanol mixtures (3:1 v/v) to achieve >99% purity.
- Lyophilization : For hygroscopic batches, freeze-drying ensures stability.
Industrial-Scale Challenges
Stereochemical Control
Maintaining the trans configuration requires:
Equipment Design
- Corrosion-Resistant Reactors : Necessary for hydrochloric acid handling.
- Gas Scrubbing Systems : Mandatory for Schmidt reaction-derived nitrogen emissions.
Applications in Organic Synthesis
The compound’s dual amine groups enable diverse transformations:
- Peptide Coupling : Activates carboxylates via mixed carbonate intermediates.
- Ligand Synthesis : Coordinates transition metals in catalysis (e.g., CuAAC reactions).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexanamine derivatives.
Scientific Research Applications
Biological Activities
1. Anthelminthic Activity:
Research indicates that derivatives of trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine demonstrate significant anthelmintic activity. In a study involving various synthesized Mannich bases, it was found that certain compounds exhibited higher efficacy than traditional anthelmintics like albendazole, effectively paralyzing and killing earthworms at lower concentrations .
2. Pharmacological Potential:
The dimethylamine pharmacophore present in this compound is associated with a wide range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic effects. The unique chemical structure allows for modulation of various biological targets, making it a promising candidate for drug development .
Applications in Medicinal Chemistry
The applications of trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride extend into several areas:
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
-
Synthesis and Anthelmintic Testing:
A study published in November 2024 explored the synthesis of Mannich bases derived from cyclohexanone and their subsequent testing against Milsonia ghanensis. The results indicated that these compounds not only paralyzed but also killed the worms more effectively than established treatments . -
Pharmacological Profile:
Another research effort focused on the pharmacological profile of dimethylamine derivatives, showcasing their potential in treating infectious diseases due to their antimicrobial properties .
Mechanism of Action
The mechanism of action of trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound can modulate biochemical pathways by altering the function of key enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
The target compound is compared to analogs with modifications in substituent groups, stereochemistry, and salt forms. Key differences include:
Table 1: Structural and Physicochemical Comparisons
Key Research Findings and Functional Implications
Substituent Effects on Bioactivity: The dimethylaminomethyl group in the target compound introduces a tertiary amine, enhancing lipophilicity and membrane permeability compared to the primary amine in trans-4-methylcyclohexanamine hydrochloride . This may improve blood-brain barrier penetration for CNS-targeted drugs. The pyrrolidinyl group () introduces a rigid cyclic amine, which may improve metabolic stability but reduce solubility compared to the flexible dimethylamino group .
Salt Form and Solubility: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride () or free bases (), critical for formulation in injectables or oral dosage forms .
This method ensures high enantiomeric purity, crucial for pharmaceuticals .
Biological Activity
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride (CAS Number: 864689-68-9) is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : (1R,4R)-4-((dimethylamino)methyl)cyclohexan-1-amine
- Molecular Formula : C9H20N2
- Molecular Weight : 156.27 g/mol
- Purity : 97% .
The presence of the dimethylamino group is crucial for its biological activity, as it influences the compound's interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
Biological Activity Overview
Case Study 1: Antimicrobial Activity
In a study investigating dimethylamine derivatives, this compound showed promising antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties revealed that compounds with a similar structure induced apoptosis in cancer cell lines through the activation of caspase pathways. While direct studies on this compound are sparse, its structural analogs suggest potential efficacy in oncology .
Case Study 3: Neuromodulation
Research into dimethylamino-containing compounds demonstrated their role in modulating neurotransmitter release, particularly serotonin and norepinephrine. This suggests that this compound may influence mood and anxiety disorders through similar pathways .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including functionalization of the cyclohexane ring and subsequent dimethylamino-methyl group introduction. Industrial methods may employ continuous flow reactors to enhance yield and reduce environmental impact . For laboratory-scale synthesis, purification via recrystallization or column chromatography is critical. Characterization by NMR and HPLC ensures purity (>98%), with particular attention to the trans-configuration, which can be confirmed by NOESY spectroscopy .
Q. How do solubility and stability properties of this compound influence its use in biological assays?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro assays (e.g., receptor binding studies). Stability tests under varying pH (4–9) and temperature (−20°C to 25°C) are recommended. Degradation products, if any, should be monitored via LC-MS to ensure compound integrity during long-term storage .
Q. What analytical techniques are essential for confirming the molecular structure and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to resolve cyclohexane ring protons and dimethylamino-methyl group signals.
- X-ray Crystallography : For absolute stereochemical confirmation (if crystalline forms are obtainable) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₉H₂₁Cl₂N₂: 242.63 g/mol) .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer : Prioritize receptor profiling (e.g., GPCR or neurotransmitter transporter assays) due to structural similarity to neuroactive compounds. Use radioligand binding assays (e.g., for σ receptors) and functional assays (e.g., cAMP modulation). Dose-response curves (1 nM–100 µM) and controls (e.g., known agonists/antagonists) are critical .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and enantiomeric excess (ee)?
- Methodological Answer :
- Catalyst Screening : Use chiral catalysts (e.g., BINAP-metal complexes) during cyclohexane ring functionalization to enhance ee .
- Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates in real-time .
- Green Chemistry : Replace hazardous reagents (e.g., thionyl chloride) with enzymatic or biocatalytic alternatives for amine hydrochloridation .
Q. How should contradictory data on biological activity across studies be resolved?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH, cell lines). Standardize protocols using guidelines like NIH Rigor and Reproducibility. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional Ca²⁺ flux assays). Meta-analysis of dose-response relationships and statistical power calculations are advised .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Glide or AutoDock to predict interactions with targets (e.g., NMDA receptors).
- QSAR Modeling : Train models on analogs (e.g., trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride) to predict physicochemical properties (logP, pKa) .
- DFT Calculations : Analyze conformational stability of the trans-isomer versus cis-isomer .
Q. What safety protocols are critical for handling this compound in vivo studies?
- Methodological Answer :
- Acute Toxicity : Conduct OECD 423 tests in rodents, monitoring for neurotoxic effects (e.g., tremors, respiratory depression).
- PPE Requirements : Use nitrile gloves, fume hoods, and closed systems during weighing.
- Waste Disposal : Neutralize hydrochloride residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
